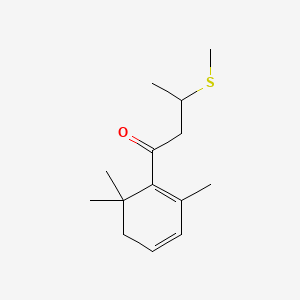

1-Butanone, 3-(methylthio)-1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-

Cat. No. B8438261

Key on ui cas rn:

68697-66-5

M. Wt: 238.39 g/mol

InChI Key: SEZROPXYXHHZFK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04154693

Procedure details

In a 50 ml, three-necked, round-bottom flask equipped with a magnetic stirring assembly, a tube submerged for the introduction of gas, an immersion thermometer and a dry ice isopropanol condenser, the outlet of which leads through a 50% alkali trap to the hood sink, is placed 8.3 grams of beta-damascenone and approximately 1 gram of triethylamine. Gaseous methyl mercaptan is introduced into the stirred reaction mixture which is maintained at 10° C. Addition is continued for approximately one hour and then stopped. The stirred reaction mix is allowed to attain room temperature, and the reaction mix is stirred overnight at room temperature. The next morning the light yellow reaction mix is transferred to 50 ml of ether in a separatory funnel and washed twice with dilute sulfuric acid, twice with saturated sodium bicarbonate solution, and then with saturated saline solution until the wash is neutral. The dried ether layer is stripped of solvent on a `rotovap` and GLC of the residue on an 1/8'×10" stainless steel, 5% carbowax 20 M column isothermally at 190° C. shows one major late eluting peak which is trapped for infra-red and nuclear magnetic resonance/mass spectral analyses. Infra-red analysis suggests that the cyclohexadienyl ring structure is intact and in conjugation with the side chain ketone which is, however, now out of cross conjugation. Therefore, reaction appears to have occurred at the side chain olefinic site. Mass spectral analysis shows a molecular weight of 238, and the proper fragmentation for the proposed structure. The mass spectral analysis also is a satisfactory match with the scan for peak "A" as set forth in Example I. This peak has an IE on SE-30 of 13.00. A trap of the synthetic material is run for IE and the IE on SE-30 is 13.08.

[Compound]

Name

13.00

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH3:1]/[CH:2]=[CH:3]/[C:4]([C:6]1[C:11]([CH3:13])([CH3:12])[CH2:10][CH:9]=[CH:8][C:7]=1[CH3:14])=[O:5].C(N(CC)CC)C.[CH3:22][SH:23]>CCOCC>[CH3:22][S:23][CH:2]([CH3:1])[CH2:3][C:4]([C:6]1[C:11]([CH3:13])([CH3:12])[CH2:10][CH:9]=[CH:8][C:7]=1[CH3:14])=[O:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C/C=C/C(=O)C1=C(C=CCC1(C)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS

|

Step Four

[Compound]

|

Name

|

13.00

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

a magnetic stirring assembly

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 50 ml, three-necked, round-bottom flask equipped with

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a tube submerged for the introduction of gas

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The stirred reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mix

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to attain room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the reaction mix

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

is stirred overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The next morning the light yellow reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mix

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with dilute sulfuric acid, twice with saturated sodium bicarbonate solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

isothermally at 190° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Therefore, reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A trap of the synthetic material is run for IE

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CSC(CC(=O)C1=C(C=CCC1(C)C)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |